molecular formula C19H14ClN3OS2 B2872795 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 895007-24-6

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2872795
CAS No.: 895007-24-6
M. Wt: 399.91
InChI Key: FKENSMUIMBINQH-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide (molecular formula: C₁₉H₁₄ClN₃OS₂; molecular weight: 399.92 g/mol) is a thiophene-2-carboxamide derivative featuring a 6-methylbenzothiazole and a pyridinylmethyl substituent .

Properties

IUPAC Name

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS2/c1-12-4-5-14-16(9-12)26-19(22-14)23(11-13-3-2-8-21-10-13)18(24)15-6-7-17(20)25-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKENSMUIMBINQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Moiety: Starting from 2-aminothiophenol and reacting with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Thiophene Ring: Using a halogenated thiophene derivative and performing a coupling reaction with a suitable nucleophile.

    Formation of the Carboxamide Linkage: Reacting the intermediate compounds with a carboxylic acid derivative under amide coupling conditions, often using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the benzothiazole moiety.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the chloro or pyridine sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

    Biological Probes: Used in the study of biological pathways or as a fluorescent marker.

    Enzyme Inhibition: Potential application as an inhibitor of specific enzymes.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases such as cancer or infectious diseases.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Agriculture: Possible application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Compounds for Comparison

5-Chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

  • Difference : Methyl group position on the benzothiazole ring (4-methyl vs. 6-methyl).
  • Impact : Altered steric and electronic properties may influence binding affinity to biological targets .

Rivaroxaban (5-Chloro-N-[(5S)-2-Oxo-3-[4-(3-Oxomorpholin-4-yl)Phenyl]-1,3-Oxazolidin-5-yl]Methyl]Thiophene-2-Carboxamide) Molecular Formula: C₁₉H₁₈ClN₃O₅S; Molecular Weight: 435.88 g/mol . Key Features: Contains an oxazolidinone and morpholinone ring instead of benzothiazole and pyridinylmethyl groups. Activity: Potent Factor Xa inhibitor used clinically for thromboembolic disorders .

5-Chloro-N-[2-(6-Fluoro-3-Methyl-2,2-Dioxido-2,1,3-Benzothiadiazol-1(3H)-yl)Ethyl]Thiophene-2-Carboxamide

  • Structure : Benzothiadiazole with fluoro and methyl substituents, linked via an ethyl chain.
  • Impact : Electron-withdrawing substituents (fluoro, sulfone) may enhance metabolic stability compared to benzothiazole derivatives .

3-Chloro-N-[5-(5-Oxo-1-Phenyl-3-Pyrrolidinyl)-1,3,4-Thiadiazol-2-yl]-1-Benzothiophene-2-Carboxamide Structure: Benzothiophene core with a thiadiazole-pyrrolidinone substituent. Impact: The thiadiazole ring may confer distinct hydrogen-bonding interactions with targets .

Pharmacokinetic and Physicochemical Properties

  • Solubility: The pyridinylmethyl group in the target compound may enhance aqueous solubility compared to rivaroxaban’s lipophilic morpholinone ring .
  • Metabolic Stability : The benzothiadiazole derivative () incorporates sulfone and fluoro groups, which typically reduce oxidative metabolism .
  • Safety : Rivaroxaban’s safety data sheet indicates high purity (≥99%) but lacks detailed toxicity profiles .

Biological Activity

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzothiazole moiety and a thiophene ring, which are known to contribute to various biological activities. Below is the molecular formula and some key properties:

PropertyValue
Molecular FormulaC18H21ClN3OS
Molecular Weight430.41 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. In a comparative study, derivatives with similar structural motifs displayed IC50 values ranging from 10 to 20 μM against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .

Case Study:
A specific derivative within the same chemical family demonstrated an IC50 of 14.34 μM against MCF-7 cells, suggesting that structural modifications can enhance potency . This highlights the potential of benzothiazole derivatives in developing new anticancer agents.

Antitubercular Activity

Research has also focused on the antitubercular properties of benzothiazole derivatives. A series of compounds were evaluated for their activity against Mycobacterium tuberculosis, with some showing IC50 values as low as 1.35 μM. The structure of this compound suggests it may possess similar activity due to its structural resemblance to active compounds in this class .

The mechanisms through which these compounds exert their biological effects often involve interaction with specific cellular targets:

  • Inhibition of Enzymatic Activity: Many benzothiazole derivatives inhibit certain enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms: For antitubercular activity, these compounds may disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival.

Research Findings

A systematic review of the literature reveals the following key findings regarding the biological activity of related compounds:

Activity TypeReference CompoundIC50 Value (μM)Cell Line/Pathogen
AnticancerThiazole Derivative14.34MCF-7
AntitubercularBenzothiazole Derivative1.35Mycobacterium tuberculosis

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